molecular formula C20H17ClFN3O3 B2551992 2-(4-chlorophenoxy)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide CAS No. 920157-14-8

2-(4-chlorophenoxy)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide

Cat. No.: B2551992
CAS No.: 920157-14-8
M. Wt: 401.82
InChI Key: IOGLPKYWXVIYNO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is a useful research compound. Its molecular formula is C20H17ClFN3O3 and its molecular weight is 401.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Studies

2-(4-chlorophenoxy)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)acetamide is involved in the synthesis of various derivatives with potential antimicrobial properties. For instance, the synthesis of 4-oxo-thiazolidine derivatives involves the condensation of ethyl (4-chlorophenoxy)acetate with hydrazine hydrate to produce 2-(4-chlorophenoxy)-acetohydrazide, which then undergoes further reactions to yield compounds with assigned structures based on IR, 1H NMR, LC-MS, and elemental analysis data. These compounds have been explored for their antimicrobial activities, indicating the chemical's utility in the development of new antimicrobial agents (Patel, Mistry, & Desai, 2009).

Anticancer Drug Synthesis and Molecular Docking Analysis

Another application involves the synthesis and structure elucidation of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, showing anticancer activity confirmed by in silico modeling targeting the VEGFr receptor. The crystal structure of this compound, demonstrating intermolecular hydrogen bonds, provides insight into its potential as an anticancer drug (Sharma et al., 2018).

Photovoltaic Efficiency and Ligand-Protein Interactions

Further, the molecule has been explored in the synthesis of bioactive benzothiazolinone acetamide analogs, examining their vibrational spectra, electronic properties, and ligand-protein interactions. These compounds show potential in photovoltaic applications due to their light harvesting efficiency and free energy of electron injection, alongside exhibiting non-linear optical activity and interactions with Cyclooxygenase 1 (COX1), underscoring their multifaceted applications in both medicinal chemistry and materials science (Mary et al., 2020).

Thrombin Inhibition

Additionally, its derivatives have been investigated as thrombin inhibitors, presenting a scaleable route for the synthesis of compounds with significant potential in therapeutic applications, especially in conditions necessitating thrombin inhibition (Ashwood et al., 2004).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O3/c21-15-3-7-17(8-4-15)28-13-19(26)23-11-12-27-20-10-9-18(24-25-20)14-1-5-16(22)6-2-14/h1-10H,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGLPKYWXVIYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)COC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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